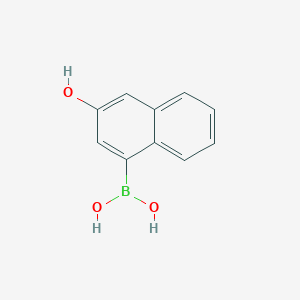
(3-Hydroxynaphthalen-1-yl)boronic acid
Vue d'ensemble
Description
“(3-Hydroxynaphthalen-1-yl)boronic acid” is a type of boronic acid that is used as a reagent in various chemical reactions . It is a bifunctional polymer used for the hydrolysis of cellulose .
Synthesis Analysis
Boronic acids, including “(3-Hydroxynaphthalen-1-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis . The boronic acids are activated via fluoride complexation .Molecular Structure Analysis
The molecular formula of “(3-Hydroxynaphthalen-1-yl)boronic acid” is C10H9BO3 . The InChI code for this compound is 1S/C10H9BO3/c12-8-5-7-3-1-2-4-9 (7)10 (6-8)11 (13)14/h1-6,12-14H .Chemical Reactions Analysis
Boronic acids, including “(3-Hydroxynaphthalen-1-yl)boronic acid”, display various reactivity profiles via C–B bond cleavage . They can be used as efficient surrogates of hydroxide upon activation via fluoride complexation . They are also used in aryne induced ring-opening reactions of cyclic sulfides and three-component coupling of fluoro-azaarenes .Physical And Chemical Properties Analysis
“(3-Hydroxynaphthalen-1-yl)boronic acid” is a solid substance . It has a molecular weight of 187.99 . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
“(3-Hydroxynaphthalen-1-yl)boronic acid” can be used in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction conditions are mild and tolerant to various functional groups, making it a popular choice for many synthetic chemists .
Sensing Applications
Boronic acids, including “(3-Hydroxynaphthalen-1-yl)boronic acid”, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Acid Catalysis
“(3-Hydroxynaphthalen-1-yl)boronic acid” can be used in acid catalysis . Boronic acids are stable and non-toxic, making them suitable for use in several synthetic reactions .
Asymmetric Synthesis of Amino Acids
Boronic acids can be used in the asymmetric synthesis of amino acids . This is a crucial process in the production of chiral compounds, which are important in many areas of chemistry and biology .
Hydroboration
“(3-Hydroxynaphthalen-1-yl)boronic acid” can be used in hydroboration , a reaction that involves the addition of boron to a carbon-carbon double bond. This reaction is commonly used in organic synthesis .
Reversible Covalent Inhibitors
Boronic acids are being investigated as reversible covalent inhibitors . This makes them potentially useful in the development of new drugs and therapies .
Mécanisme D'action
Target of Action
The primary target of (3-Hydroxynaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, (3-Hydroxynaphthalen-1-yl)boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by (3-Hydroxynaphthalen-1-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . They are also known for their mild and functional group tolerant reaction conditions .
Result of Action
The result of the action of (3-Hydroxynaphthalen-1-yl)boronic acid is the formation of a new carbon-carbon bond . This is achieved through the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action of (3-Hydroxynaphthalen-1-yl)boronic acid is influenced by several environmental factors. The compound is known to be stable under normal conditions . The reaction conditions, such as temperature and the presence of other reagents, can significantly influence the efficacy and stability of the compound .
Safety and Hazards
The safety information for “(3-Hydroxynaphthalen-1-yl)boronic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Orientations Futures
Boronic acids, including “(3-Hydroxynaphthalen-1-yl)boronic acid”, are increasingly being used in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . Future research may focus on further understanding the mechanisms of these reactions and developing new applications for boronic acids .
Propriétés
IUPAC Name |
(3-hydroxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,12-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCMZQBOMVSRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275598 | |
| Record name | B-(3-Hydroxy-1-naphthalenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1698028-43-1 | |
| Record name | B-(3-Hydroxy-1-naphthalenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698028-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Hydroxy-1-naphthalenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



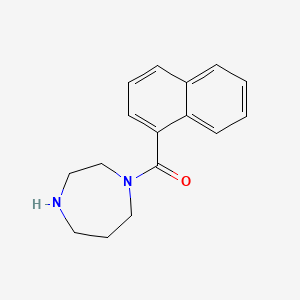
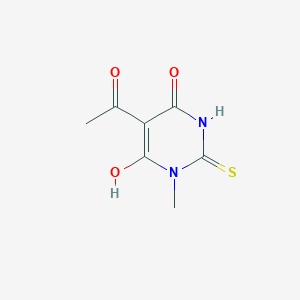
![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)

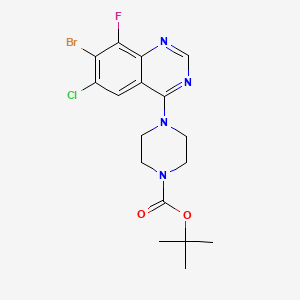
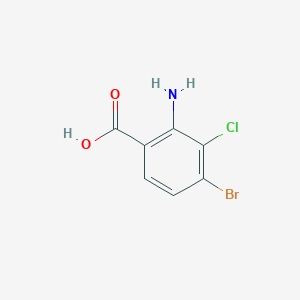
![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)
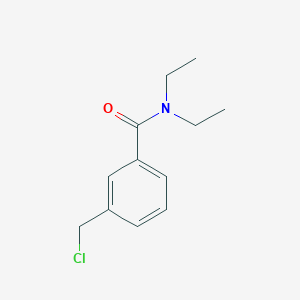
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)
![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)
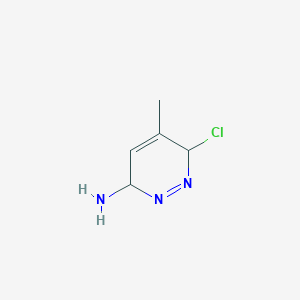
![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)